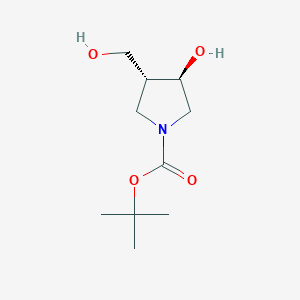

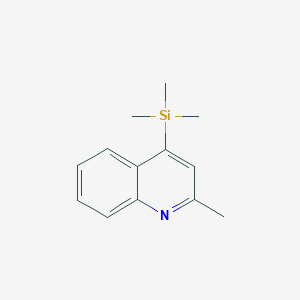

(3R,4R)-叔丁基 3-羟基-4-(羟甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

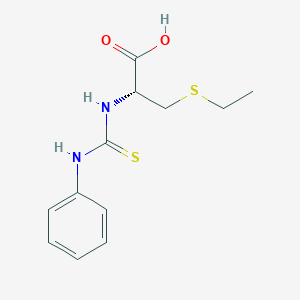

The compound "(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral molecule significant in organic chemistry and pharmaceuticals due to its structural uniqueness and potential as an intermediate in synthesizing various bioactive molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, closely related to the compound , involves several key steps starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021). Additionally, enantioselective nitrile anion cyclization has been highlighted as an efficient method for synthesizing N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of synthesis approaches (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography and DFT analyses reveal the molecular structure and stabilization mechanisms within similar compounds. For instance, intramolecular hydrogen bonding plays a critical role in stabilizing the molecular structure of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives (Çolak et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, which shows that pyrrolidine derivatives participate in various chemical reactions, including acylation, hydrolysis, and carbonyl reduction, leading to a range of metabolites with different functional groups (Yoo et al., 2008).

科学研究应用

不对称合成和手性构筑块

该化合物及其衍生物在不对称合成中至关重要,可用作构建生物活性分子的手性构筑块。例如,研究描述了 N-叔丁基二取代吡咯烷的实用不对称合成,该过程涉及腈阴离子环化策略。该方法因其以高非对映选择性和对映选择性生产手性吡咯烷化合物而备受关注,使其成为合成复杂有机分子的宝贵工具 (Chung et al., 2005)。

对映选择性和非对映选择性反应

已经报道了取代叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的立体选择性合成,展示了该化合物在促进对映选择性和非对映选择性反应中的作用。这些反应对于创建具有特定立体化学构型的化合物至关重要,这会显著影响其生物活性和药理特性 (Boev et al., 2015)。

插入核酸 (INA)

该化合物已被用于合成插入核酸 (INA),这是一种具有基因调控和治疗干预潜力的修饰寡核苷酸。将特定部分整合到寡脱氧核苷酸 (ODN) 中以形成 INA 可以诱导 DNA 和 RNA 双链的稳定性发生变化,从而深入了解核酸结构的分子相互作用和稳定性 (Filichev & Pedersen, 2003)。

生物活性分子的合成

该化合物是合成各种生物活性分子的关键中间体。已经通过不对称 1,3-偶极环加成实现了 (3R,4R)-4-(羟甲基)吡咯烷-3-醇(构建多种生物活性化合物的重要中间体)的实用大规模合成。该合成路线强调了该化合物在促进生产具有潜在药用价值的分子中的作用 (Kotian et al., 2005)。

安全和危害

属性

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWKRUNXOFBPE-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

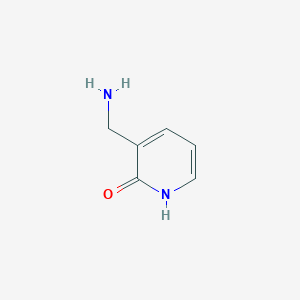

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)

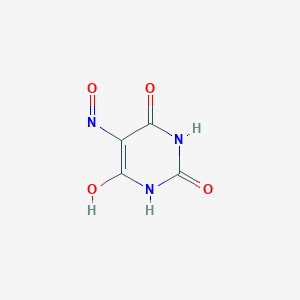

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)